molecular formula C15H16BrN5O2S B6106663 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE

2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE

Cat. No.: B6106663
M. Wt: 410.3 g/mol
InChI Key: ZGUAMVFQTUAWJB-UHFFFAOYSA-N
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Description

2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromo and methyl group, and a thienopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE typically involves multi-step organic reactions. The starting materials often include 4-bromo-5-methyl-1H-pyrazole and 2,6-dimethyl-4-oxothieno[2,3-d]pyrimidine. The key steps in the synthesis may involve:

    Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Coupling Reaction: The final step involves coupling the pyrazole derivative with the thienopyrimidine moiety using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: Under certain conditions, the compound can undergo intramolecular cyclization to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Oxidation Products: Oxidized derivatives with additional oxygen functionalities.

    Reduction Products: Reduced derivatives with fewer double bonds or oxygen functionalities.

Scientific Research Applications

2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.

    Biological Research: The compound can be used to study enzyme inhibition, receptor binding, and other biological interactions.

    Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-methyl-1H-pyrazole
  • 5-Bromo-1-methyl-1H-pyrazole
  • 1-(4-Bromo-2-thienyl)methyl-1H-pyrazol-5-ylamine

Uniqueness

2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE is unique due to its combination of a pyrazole ring with a thienopyrimidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-bromo-5-methylpyrazol-1-yl)-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN5O2S/c1-7-5-11-14(24-7)18-10(4)21(15(11)23)19-13(22)9(3)20-8(2)12(16)6-17-20/h5-6,9H,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUAMVFQTUAWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C(C)N3C(=C(C=N3)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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